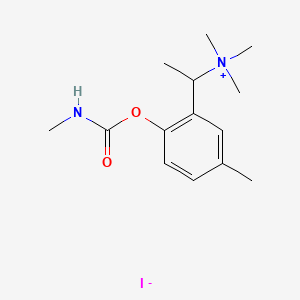
Ammonium, (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl-, iodide, methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl-, iodide, methylcarbamate is a complex organic compound with a unique structure that combines ammonium, phenyl, and carbamate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl-, iodide, methylcarbamate typically involves multiple steps. One common method includes the reaction of 2-hydroxy-5-methylphenyl ethylamine with trimethylamine and methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl-, iodide, methylcarbamate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted ammonium salts.
Aplicaciones Científicas De Investigación
Ammonium, (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl-, iodide, methylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ammonium, (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl-, iodide, methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenethylammonium iodide: Shares a similar ammonium and phenyl structure but lacks the carbamate group.
Trimethylammonium iodide: Contains the trimethylammonium group but does not have the phenyl or carbamate groups.
Uniqueness
Ammonium, (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl-, iodide, methylcarbamate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
63981-64-6 |
|---|---|
Fórmula molecular |
C14H23IN2O2 |
Peso molecular |
378.25 g/mol |
Nombre IUPAC |
trimethyl-[1-[5-methyl-2-(methylcarbamoyloxy)phenyl]ethyl]azanium;iodide |
InChI |
InChI=1S/C14H22N2O2.HI/c1-10-7-8-13(18-14(17)15-3)12(9-10)11(2)16(4,5)6;/h7-9,11H,1-6H3;1H |
Clave InChI |
CTTJXBVSUXQHTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC(=O)NC)C(C)[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


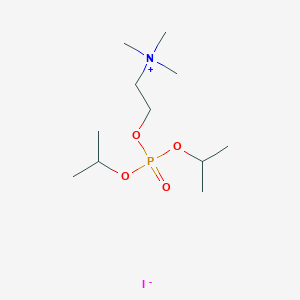
![1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone](/img/structure/B13786943.png)
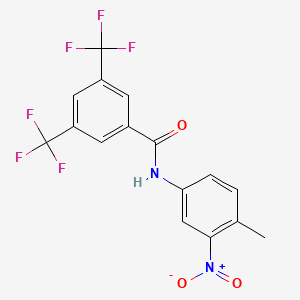
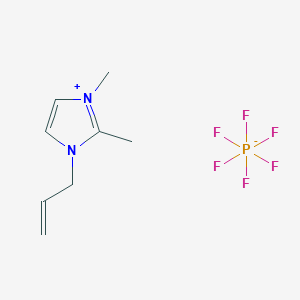




![(1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13786970.png)

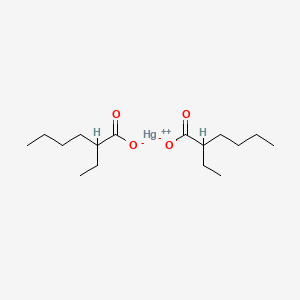

![[(3S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl] acetate](/img/structure/B13786997.png)
![2,2'-[(3-Aminophenyl)imino]bisethyl diacetate](/img/structure/B13786998.png)
